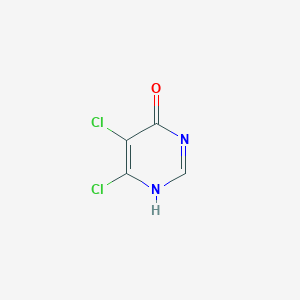

5,6-dichloro-1H-pyrimidin-4-one

Description

The compound 2,6-dichloro-1H-pyrimidin-4-one (CAS 120977-94-8) is a halogenated pyrimidine derivative characterized by chlorine substituents at positions 2 and 6 of the pyrimidinone ring. Its primary applications include use as a synthetic intermediate in pharmaceuticals and agrochemicals. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine atoms, which enhance its susceptibility to nucleophilic substitution reactions at the 4-keto position .

Properties

IUPAC Name |

5,6-dichloro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPOBVJWKRFZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “5,6-dichloro-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.

Industrial Production Methods: Industrial production of “this compound” involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The methods used in industrial production are designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: “5,6-dichloro-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and making it suitable for specific applications.

Common Reagents and Conditions: The reactions involving “this compound” typically use common reagents and conditions found in organic chemistry. These include oxidizing agents, reducing agents, and catalysts that facilitate the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications or research.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including 5,6-dichloro-1H-pyrimidin-4-one. Research indicates that compounds derived from this structure can induce apoptosis in cancer cells. For instance, a study showed that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and CCRF-CEM (leukemia) cells. The most potent compounds demonstrated an increase in apoptotic cell death compared to standard treatments like doxorubicin .

Inhibition of Enzymatic Activity

This compound has been explored for its ability to inhibit specific enzymes linked to disease processes. For example, structure-activity relationship (SAR) studies have identified effective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and inflammation . These inhibitors could potentially lead to new treatments for metabolic disorders.

Herbicidal Properties

In agricultural chemistry, this compound and its derivatives have been recognized as promising herbicides. They act as inhibitors of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants. This inhibition disrupts lipid synthesis, leading to the death of target weed species . The development of these compounds aims to address issues of herbicide resistance observed with conventional products.

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Researchers have systematically modified its structure to enhance potency and selectivity against specific targets. For example, variations at the 2-position or modifications to the chlorine substituents have been shown to impact the compound's efficacy as an anticancer agent or herbicide .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of “5,6-dichloro-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. These interactions result in the compound’s effects, which can be studied to understand its potential applications and benefits. The exact molecular targets and pathways involved are typically detailed in scientific research articles and reviews.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dichloro-1H-pyrimidin-4-one (hereafter referred to as 2,6-DCPO ) with structurally related pyrimidine and pyrazolopyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Properties of Selected Pyrimidine Derivatives

Substituent Position and Reactivity

- 2,6-DCPO: The 2,6-dichloro configuration creates steric hindrance around the pyrimidinone ring, directing nucleophilic attacks (e.g., amines, alkoxides) primarily to the 4-position. This contrasts with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, where the fused pyrazole ring increases aromatic stability, shifting reactivity toward electrophilic substitutions .

- 2-Amino-5-chloro-6-methyl-1H-pyrimidin-4-one: The amino group at position 2 enhances hydrogen-bonding capacity, making it more water-soluble than 2,6-DCPO. The methyl group at position 6 sterically limits cross-coupling reactions compared to chlorine .

Research Implications and Limitations

While 2,6-DCPO shares functional similarities with other dichloropyrimidines, its regioselectivity and safety profile distinguish it from analogs. Notably, 5,6-diamino-2-(dimethylamino)-1H-pyrimidin-4-one (CAS 61693-31-0) exhibits diamino substitution, enabling chelation with metal ions—a property absent in 2,6-DCPO . However, the lack of data on 5,6-dichloro-1H-pyrimidin-4-one (the isomer implied in the query) in the provided evidence limits direct comparisons. Future studies should explore positional isomer effects on bioactivity and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-dichloro-1H-pyrimidin-4-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via cyclization of 2-amino-4,6-dimethyl nicotinamide derivatives followed by selective chlorination. Key steps include oxidation of dihydropyrimidinones (e.g., using MnO₂ or DDQ) and halogenation with POCl₃/PCl₅ under reflux. Optimize reaction time and temperature (typically 80–120°C) to balance yield and purity. Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve tautomeric forms (e.g., 1H vs. 3H configurations) and hydrogen-bonding networks. Supplement with spectroscopic techniques:

- NMR : Compare H/C chemical shifts in DMSO-d₆ vs. CDCl₃ to assess solvent-dependent tautomerism.

- IR : Identify carbonyl (C=O) and NH stretching vibrations (1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns using ESI-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile chlorinated byproducts.

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues (e.g., POCl₃) with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization assays. For cytotoxicity studies:

- Use human T-cell leukemia (Jurkat) or lymphoma cell lines with MTT assays (IC₅₀ determination).

- Validate selectivity via counter-screens against non-cancerous HEK-293 cells.

- Reference structural analogs like forodesine hydrochloride () for activity benchmarking .

Q. What strategies resolve contradictions in reported crystallographic data for pyrimidinone derivatives?

- Methodological Answer : Address tautomerism and disorder using:

- Variable-Temperature XRD : Capture thermal effects on hydrogen-bonding patterns (e.g., N–H⋯O vs. O–H⋯Cl interactions).

- DFT Calculations : Compare experimental vs. theoretical bond lengths/angles (e.g., C=O vs. C–Cl).

- Dynamic NMR : Detect tautomeric equilibria in solution (e.g., coalescence temperatures) .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

- Methodological Answer :

- Chlorine Replacement : Use Pd-catalyzed cross-coupling (Suzuki/Miyaura) at C5/C6 positions.

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to control substitution patterns.

- Solvent Effects : Polar aprotic solvents (DMF/DMA) favor nucleophilic aromatic substitution at electron-deficient positions .

Q. What analytical methods detect degradation products of this compound under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies:

- HPLC-DAD/MS : Monitor hydrolysis (e.g., dechlorination to 4-hydroxypyrimidine) or oxidation.

- pH Stability : Test in buffers (pH 1–13) at 40°C/75% RH for 4 weeks.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrimidinones?

- Methodological Answer :

- Replicate Studies : Control solvent purity (e.g., DMSO lot variations) and cell passage numbers.

- Analytical Cross-Validation : Compare IC₅₀ values using orthogonal assays (e.g., ATP-lite vs. flow cytometry).

- Meta-Analysis : Apply Cohen’s d to quantify effect sizes across studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.